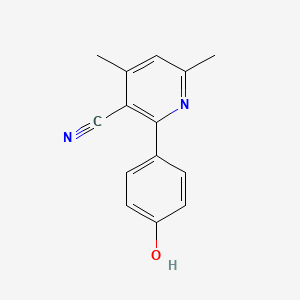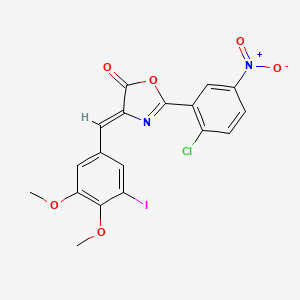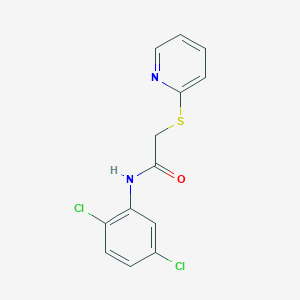![molecular formula C18H23N3O2 B6012289 4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6012289.png)
4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been studied for its ability to modulate the activity of certain receptors in the brain, leading to a range of biochemical and physiological effects.
Wirkmechanismus
MP-10 works by binding to the mu-opioid receptor and activating it, leading to the release of endogenous opioids such as endorphins. This activation of the mu-opioid receptor has been shown to produce analgesic and euphoric effects, as well as to modulate the activity of other neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
MP-10 has been shown to produce a range of biochemical and physiological effects, including analgesia, euphoria, and sedation. These effects are mediated through the activation of the mu-opioid receptor and the subsequent release of endogenous opioids. MP-10 has also been shown to modulate the activity of other neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, there are also limitations to its use, including the potential for tolerance and dependence with chronic use. Additionally, the effects of MP-10 may vary depending on the dose and route of administration, which can complicate experimental design.
Zukünftige Richtungen
There are several future directions for research on MP-10, including the development of novel analogs with improved pharmacokinetic properties and therapeutic efficacy. Additionally, further research is needed to better understand the mechanisms underlying the effects of MP-10 and to identify potential therapeutic applications in a range of neurological disorders. Finally, studies are needed to investigate the potential for abuse and dependence with chronic use of MP-10.
Synthesemethoden
The synthesis of MP-10 involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with 3-phenylpropanoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine to yield the final product. This synthesis method has been optimized to produce high yields of pure MP-10.
Wissenschaftliche Forschungsanwendungen
MP-10 has been studied for its potential therapeutic applications in a range of neurological disorders, including depression, anxiety, and addiction. Research has shown that MP-10 is a potent and selective agonist of the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
Eigenschaften
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)-[2-(3-phenylpropyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-17(12-19-20-14)18(22)21-10-11-23-16(13-21)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,12,16H,5,8-11,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIVNWWRKRRCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1H-pyrazol-4-yl)-[2-(3-phenylpropyl)morpholin-4-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6012212.png)
![N-(2,5-dimethylphenyl)-2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6012216.png)
![2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6012232.png)

![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6012248.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide](/img/structure/B6012250.png)



![2-hydroxy-N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6012278.png)
![N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012297.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6012308.png)

![3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6012311.png)